1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester
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Overview
Description
1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a hydroxymethyl group, and a pyrrole moiety. Its chemical properties make it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of piperazine with a suitable carboxylic acid derivative, followed by the introduction of the hydroxymethyl group and the pyrrole moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The piperazine ring and pyrrole moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary, including temperature, solvent, and pH, to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions may introduce different functional groups into the piperazine or pyrrole rings.
Scientific Research Applications
1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperazine and pyrrole derivatives.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The piperazine ring and pyrrole moiety may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester, hydrochloride (1:1)
- 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-3-methyl-, 1,1-dimethylethyl ester
Uniqueness
Compared to similar compounds, 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester is unique due to the presence of the pyrrole moiety and the specific arrangement of functional groups. This unique structure imparts distinct chemical properties and biological activities, making it valuable in various research applications.
Properties
Molecular Formula |
C21H28N4O4 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-[(3-pyrrol-1-ylphenyl)carbamoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H28N4O4/c1-21(2,3)29-20(28)24-11-12-25(18(14-24)15-26)19(27)22-16-7-6-8-17(13-16)23-9-4-5-10-23/h4-10,13,18,26H,11-12,14-15H2,1-3H3,(H,22,27) |
InChI Key |
AQCXMBTYDKVVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)NC2=CC(=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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